The compound is derived from the azaspiro[4.5]decane framework, which is notable for its unique bicyclic structure. It has been studied for its potential anxiolytic effects and is related to buspirone, a well-known anxiolytic medication. The chemical structure includes a 1,4-benzodioxan moiety that contributes to its biological activity .
The synthesis of 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione involves several key steps:
This multi-step synthesis highlights the importance of careful control of reaction conditions to maximize yield and selectivity.
The molecular formula for 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione is C22H30N2O4 with a molecular weight of approximately 386.48 g/mol .
The three-dimensional conformation of the molecule can significantly affect its pharmacodynamics and pharmacokinetics.
The primary chemical reactions involving this compound include:
These reactions underscore the compound's versatility in synthetic chemistry and its biological relevance.
The mechanism of action of 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione primarily involves:
This dual action may provide therapeutic benefits in managing anxiety disorders.
Key physical and chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
The primary applications of 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione include:
The compound’s definitive IUPAC name is 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione, describing its core structural features:
For the hydrochloride salt form, the IUPAC name extends to 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride, acknowledging the addition of HCl to the aliphatic amine [6]. Stereochemical variants are denoted using (R)- or (S)- prefixes for chiral centers (e.g., 8-[4-[(R)-1,4-benzodioxane-2-ylmethylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione) .
Table 1: Key Structural Identifiers
| Identifier | Value | Source |
|---|---|---|
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl | [6] |
| InChI Key | GQGDGISNRPBRSG-UHFFFAOYSA-N | [6] |
| Molecular Framework | Aliphatic spirocycle + benzodioxan heterocycle | [1] [8] |
The base compound (MDL 72832) has the CAS Registry Number 113777-33-6 and molecular formula C₂₂H₃₀N₂O₄ (MW: 386.5 g/mol) [8] . The hydrochloride salt is assigned 11377-33-6 (note digit discrepancy) with formula C₂₂H₃₁ClN₂O₄ (MW: 422.95 g/mol) [6] [7]. This mass increase of 36.46 g/mol aligns with HCl addition.
Discrepancies in CAS digits (e.g., 11377-33-6 vs. 113777-33-6) likely stem from database entry variations. Authoritative sources like PubChem and ChEBI validate C₂₂H₃₀N₂O₄ for the base structure through spectral and elemental analysis [5] [8]. Key physicochemical parameters include:
Table 3: Molecular Formula and Mass Validation
| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|
| Base Compound | C₂₂H₃₀N₂O₄ | 386.5 | 113777-33-6 |
| Hydrochloride Salt | C₂₂H₃₁ClN₂O₄ | 422.95 | 11377-33-6 |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9